An In-Depth Technical Guide to (R)-3-Amino-4-methylpentan-1-ol hydrochloride (CAS 942579-86-4): A Key Chiral Building Block in Modern Drug Development
An In-Depth Technical Guide to (R)-3-Amino-4-methylpentan-1-ol hydrochloride (CAS 942579-86-4): A Key Chiral Building Block in Modern Drug Development
Abstract
(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a crucial chiral building block that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly its stereochemistry, make it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, with a focus on its role in the synthesis of the antiviral drug Remdesivir. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental synthons in the construction of a vast array of natural products and APIs. The specific three-dimensional arrangement of the amino and hydroxyl groups is often paramount for achieving the desired biological activity and selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral, and molecular recognition is highly dependent on the stereochemistry of the interacting molecules. (R)-3-Amino-4-methylpentan-1-ol, with its defined (R)-configuration at the C3 position, is a prime example of a chiral building block that imparts specific stereochemical properties to the final drug molecule, thereby influencing its efficacy and safety profile.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of (R)-3-Amino-4-methylpentan-1-ol hydrochloride is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 942579-86-4 | Internal Data |
| Molecular Formula | C₆H₁₆ClNO | [1] |
| Molecular Weight | 153.65 g/mol | [1] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Solubility | Soluble in water and methanol | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| InChI Key | ZAQOIAYHBXCGIO-ZCFIWIBFSA-N | [1] |
| Canonical SMILES | CC(C)C(N)CCO.Cl | [1] |
Table 1: Key Physicochemical Properties of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.
Synthesis of (R)-3-Amino-4-methylpentan-1-ol hydrochloride
The enantioselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. While multiple strategies exist, the synthesis of (R)-3-Amino-4-methylpentan-1-ol often starts from a readily available chiral precursor to ensure high enantiomeric purity. A common and efficient approach involves the reduction of the corresponding chiral amino acid, (R)-3-amino-4-methylpentanoic acid.
Synthetic Pathway Overview
The following diagram illustrates a typical synthetic route from the corresponding chiral amino acid.
Caption: Synthetic pathway for (R)-3-Amino-4-methylpentan-1-ol hydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Esterification of (R)-3-Amino-4-methylpentanoic acid
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To a stirred suspension of (R)-3-amino-4-methylpentanoic acid (1.0 eq) in methanol (5-10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.
Step 2: Reduction of the Methyl Ester
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C.
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Add a solution of the crude methyl ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure to yield crude (R)-3-amino-4-methylpentan-1-ol.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude (R)-3-amino-4-methylpentan-1-ol in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or as a gas) while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the organic solvent, and dry under vacuum to afford (R)-3-Amino-4-methylpentan-1-ol hydrochloride.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the isopropyl group, the methylene groups, and the methine protons.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functional groups, as well as C-H and C-N bonds.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Purity and Chiral Purity Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of the compound.
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Chiral HPLC or Chiral Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, ensuring the stereochemical integrity of the chiral building block.
Applications in Drug Development: The Case of Remdesivir
(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a key intermediate in the synthesis of several antiviral compounds. Its most prominent application is in the multi-step synthesis of Remdesivir (GS-5734), a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[2][3]
Role in the Remdesivir Synthesis
In the synthesis of Remdesivir, (R)-3-Amino-4-methylpentan-1-ol serves as a precursor to a key phosphoramidate fragment. The chirality of the amino alcohol is transferred to this fragment, which is then coupled with the nucleoside core of the drug.[3][4] The stereochemistry at this position is critical for the proper formation of the final active drug molecule and its interaction with the viral RNA-dependent RNA polymerase.
The following workflow illustrates the integration of the chiral amino alcohol into the Remdesivir synthesis.
Caption: Integration of the chiral amino alcohol in the Remdesivir synthesis workflow.
The synthesis of Remdesivir is a complex process, and various synthetic routes have been developed.[2][3][5] However, the utilization of chiral building blocks like (R)-3-Amino-4-methylpentan-1-ol is a common feature, highlighting the importance of stereocontrolled synthesis in modern pharmaceutical manufacturing.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-Amino-4-methylpentan-1-ol hydrochloride.
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Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[6] It is harmful if swallowed.[6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
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Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.[8]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][9][10]
Conclusion
(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its defined stereochemistry is crucial for the synthesis of complex and stereochemically rich drug molecules, as exemplified by its role in the production of the antiviral agent Remdesivir. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-3-Amino-4-methylpentan-1-ol hydrochloride is set to increase, driving further innovation in asymmetric synthesis and process chemistry.
References
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